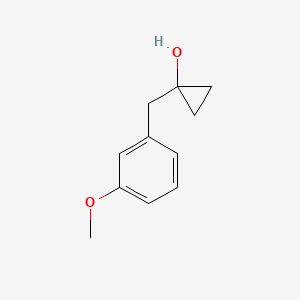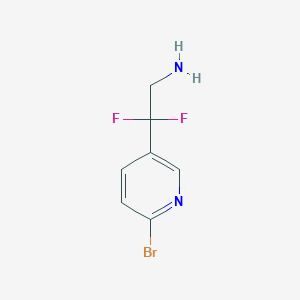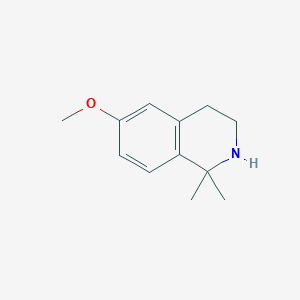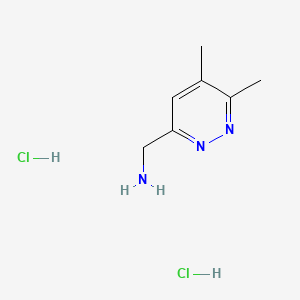
1-(3-Methoxybenzyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxybenzyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O2 It features a cyclopropane ring substituted with a hydroxyl group and a 3-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methoxybenzyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with cyclopropanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of carbenes or carbenoids to form the cyclopropane ring. For example, the reaction of 3-methoxybenzyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted benzyl cyclopropanols.
Scientific Research Applications
1-(3-Methoxybenzyl)cyclopropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)cyclopropan-1-ol depends on the specific application and reaction. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds with other molecules, while the methoxy group can participate in nucleophilic substitution reactions. The cyclopropane ring can also undergo ring-opening reactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
1-(3-Methoxybenzyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)cyclopropan-1-ol: Similar structure but with the methoxy group in the para position. This compound may exhibit different reactivity and properties due to the position of the methoxy group.
1-(3-Ethoxybenzyl)cyclopropan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group. The ethoxy group may influence the compound’s reactivity and solubility.
1-(3-Methoxyphenyl)cyclopropan-1-ol: Similar structure but with a phenyl group instead of a benzyl group. The phenyl group may affect the compound’s stability and reactivity.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)8-11(12)5-6-11/h2-4,7,12H,5-6,8H2,1H3 |
InChI Key |
YIDZHSUUSWLPGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)



![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)



![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)
